tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate
Overview
Description
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is a chemical compound with the molecular formula C12H14N4O4 and a molecular weight of 278.27 g/mol It is a derivative of indazole, a bicyclic compound containing a benzene ring fused to a pyrazole ring
Preparation Methods
The synthesis of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate typically involves multiple steps One common synthetic route starts with the nitration of an indazole derivative to introduce the nitro groupThe reaction conditions often involve the use of strong acids or bases, organic solvents, and controlled temperatures to ensure the desired product is obtained .
Chemical Reactions Analysis
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Scientific Research Applications
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where indazole derivatives have shown efficacy.
Industry: It is used in the development of new materials and as a building block for various industrial chemicals
Mechanism of Action
The mechanism of action of tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets in cells. The nitro group and the amino group are likely to play key roles in these interactions, potentially affecting enzyme activity or binding to receptors. Further research is needed to elucidate the exact pathways and molecular targets involved .
Comparison with Similar Compounds
tert-Butyl 3-amino-5-nitro-1H-indazole-1-carboxylate can be compared with other indazole derivatives, such as:
tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate: This compound has a bromine atom instead of a nitro group, which can significantly alter its chemical reactivity and biological activity.
tert-Butyl 5-amino-3-methyl-1H-indazole-1-carboxylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are valuable for various research applications.
Properties
IUPAC Name |
tert-butyl 3-amino-5-nitroindazole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O4/c1-12(2,3)20-11(17)15-9-5-4-7(16(18)19)6-8(9)10(13)14-15/h4-6H,1-3H3,(H2,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IDUMSXVATBQARZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C=C(C=C2)[N+](=O)[O-])C(=N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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